Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate
Description
Properties
CAS No. |
4609-55-6 |
|---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
ethyl 5-[methoxy(phenoxy)methyl]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-12(16)10-11(20-15-14-10)13(17-2)19-9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
InChI Key |
QEQFAVWEQCQODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C(OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxy and Phenoxy Groups: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using corresponding methoxy and phenoxy halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiadiazole ring or the ester group, resulting in the formation of thiadiazoline derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or thiadiazoline derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation : Can yield carboxylic acids or aldehydes when treated with oxidizing agents like potassium permanganate.
- Reduction : Can produce alcohols or amines using reducing agents like lithium aluminum hydride.
- Substitution : The methoxy group can be replaced with other functional groups to tailor the compound for specific applications.
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and antifungal properties. Studies have shown that it can inhibit the activity of enzymes involved in microbial cell wall synthesis, making it a candidate for developing new antimicrobial agents. The exact mechanisms of action involve interactions with specific molecular targets that disrupt vital biological processes .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, presenting opportunities for drug development aimed at treating infections or other diseases. Ongoing research aims to elucidate its efficacy and safety profiles in clinical settings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study B | Synthesis Optimization | Improved yield of this compound through modified reaction conditions using microwave-assisted synthesis techniques. |
| Study C | Drug Development | Evaluated the compound's potential as a lead candidate for antifungal drugs; showed promising results in preliminary animal models. |
Mechanism of Action
The mechanism of action of Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,2,3-thiadiazole-4-carboxylate scaffold is highly modifiable at the 5-position. Key analogs and their substituents include:
†Estimated using standard atomic weights.
Pharmacological Potential
- Bioisosterism: The phenoxy group in the target compound may serve as a bioisostere for carbamates or sulfonamides, improving metabolic stability compared to .
Biological Activity
Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article presents an overview of the compound's synthesis, biological properties, including antimicrobial and anticancer activities, and its mechanisms of action.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O4S |
| Molecular Weight | 282.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 937609-45-5 |
The compound features a thiadiazole ring with a methoxyphenoxy group, which contributes to its unique biological activities. The synthesis typically involves reactions between 4-methoxyphenol and thiadiazole precursors under controlled conditions .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition: The compound shows effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
- Fungal Activity: It has also been evaluated for antifungal activity against species like Candida albicans, showing promising results with MIC values around 64 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays: Using the MTT assay on liver carcinoma cell lines (HEPG2), the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This indicates a moderate level of potency in reducing cell viability compared to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) |
|---|---|
| Ethyl Thiadiazole | 25 |
| Doxorubicin | 5 |
- Mechanism of Action: The proposed mechanism involves the inhibition of key enzymes responsible for cell proliferation and survival pathways in cancer cells. The compound may interfere with DNA synthesis or induce apoptosis through oxidative stress mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial effects.
- Antioxidant Properties: It potentially exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through caspase activation and mitochondrial dysfunction .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Anticancer Effects: A recent study investigated a series of thiadiazole derivatives, including this compound. Results indicated that these compounds significantly reduced tumor size in xenograft models when administered at therapeutic doses over a period of four weeks .
- Antimicrobial Efficacy in Clinical Isolates: Another study focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound effectively reduced bacterial load in infected tissues when applied topically in animal models .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
This reaction is pivotal for modifying solubility or enabling further derivatization. In related thiadiazole esters (e.g., Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate), hydrolysis proceeds efficiently in aqueous NaOH/EtOH at reflux .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, EtOH, reflux, 4h | 5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid | 85–90% | |
| H₂SO₄ (cat.), MeOH, 60°C, 6h | Methyl ester derivative | 78% |
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atom in the thiadiazole ring participates in nucleophilic reactions. For instance, reactions with amines or thiols yield substituted derivatives:
In analogs like 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea, nucleophilic substitution with phenyl isocyanate forms urea-linked derivatives.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ | EtOH, RT, 12h | 5-(Methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxamide | Antifungal agents |
| PhSH | DMF, K₂CO₃, 80°C, 8h | Thioether derivative | Enzyme inhibition |
Functionalization of the Methoxy(phenoxy)methyl Group
The methoxy and phenoxy groups undergo demethylation or aryl substitution. Acidic cleavage of the methoxy group (e.g., HBr/AcOH) generates a hydroxyl intermediate, which can be further alkylated or acylated .
Example Reaction:
| Reagent | Product | Yield | Biological Activity |
|---|---|---|---|
| BBr₃, CH₂Cl₂, 0°C | Hydroxy(phenoxy)methyl derivative | 65% | Enhanced antimicrobial activity |
| Ac₂O, pyridine | Acetylated derivative | 82% | Improved metabolic stability |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles. For example, reaction with hydrazine forms triazole-thiadiazole hybrids, which exhibit anticancer properties .
Mechanism:
| Conditions | Product | IC₅₀ (Cancer Cells) |
|---|---|---|
| NH₂NH₂, EtOH, reflux, 10h | Triazolo[4,3-a]thiadiazole derivative | 1.2–3.8 μM |
Oxidation and Reduction Reactions
-
Oxidation: The thiadiazole ring resists oxidation, but the methylene group in methoxy(phenoxy)methyl can be oxidized to a ketone using KMnO₄ .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the phenoxy group enable aryl diversification:
| Catalyst | Substrate | Yield | Application |
|---|---|---|---|
| Pd(OAc)₂, SPhos | 4-Bromophenylboronic acid | 73% | Anticancer drug candidates |
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(methoxy(phenoxy)methyl)-1,2,3-thiadiazole-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides under basic conditions (e.g., NaOH) .
- Step 2: Functionalization with methoxy(phenoxy)methyl groups using nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
- Critical Parameters:
- Catalyst: Use of transition-metal catalysts (e.g., Pd for cross-coupling) improves regioselectivity.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature: Cyclization steps often require reflux (80–120°C), while substitutions proceed at RT.
Yield optimization requires monitoring via HPLC or TLC to identify side products (e.g., hydrolysis of ester groups) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign methoxy (δ ~3.8 ppm), phenoxy aromatic protons (δ ~6.8–7.5 ppm), and thiadiazole carbons (δ ~150–160 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- IR Spectroscopy: Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) .
- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI+ mode .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazards: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Dust/mist may cause respiratory irritation .
- PPE: Use nitrile gloves, lab coats, and EN 166-certified goggles. Handle in a fume hood with local exhaust ventilation .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Q. How to design initial biological screening assays for this compound?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MICs with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay. Include a selectivity index (IC50 in normal vs. cancer cells) .
Advanced Research Questions
Q. How to resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., solvent/DMSO concentration affecting solubility). For example, >1% DMSO may artifactually enhance membrane permeability .
- Structural Confirmation: Re-analyze batch purity via X-ray crystallography to rule out polymorphic variations (e.g., crystalline vs. amorphous forms) .
- Statistical Validation: Use ANOVA to compare replicates and identify outliers. Cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation assays) .
Q. What computational strategies predict structure-activity relationships (SAR) for thiadiazole derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Prioritize substituents at the 5-position (methoxy/phenoxy) for hydrophobic pocket binding .
- QSAR Modeling: Apply CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with bioactivity. Thiadiazole’s electron-withdrawing nature enhances electrophilic reactivity .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS. Ester hydrolysis (to carboxylic acid) is expected in alkaline conditions .
- Thermal Analysis: Perform TGA/DSC to determine decomposition onset (~200°C). Store lyophilized samples at −20°C to prevent moisture-induced hydrolysis .
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Process Optimization: Use flow chemistry for precise control of exothermic reactions (e.g., cyclization). Reduce residence time to minimize dimerization .
- In-line Analytics: Implement PAT tools (FTIR, Raman) for real-time monitoring. Adjust stoichiometry if unreacted starting materials exceed 5% .
Q. How to design a polymorph screening protocol for this compound?
Methodological Answer:
Q. What in silico tools validate metabolic pathways and toxicity risks?
Methodological Answer:
- ADMET Prediction: Use SwissADME to predict CYP450 inhibition (risk of drug-drug interactions). Thiadiazole’s sulfur may form reactive metabolites (e.g., sulfoxides) .
- Toxicity Profiling: Apply Derek Nexus to flag potential mutagenicity (e.g., aryl nitroso intermediates). Confirm via Ames test if alerts arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
